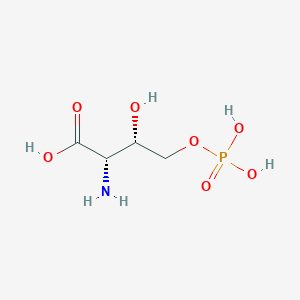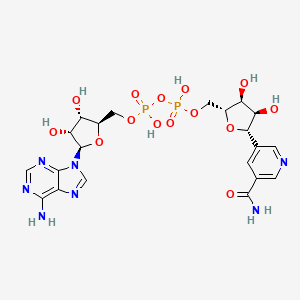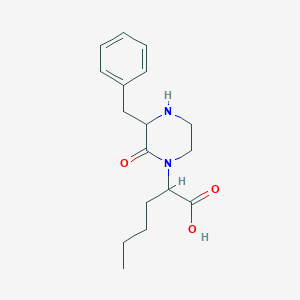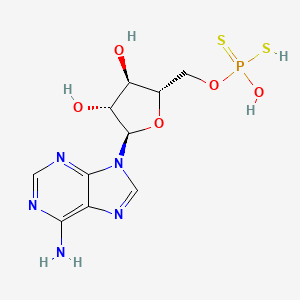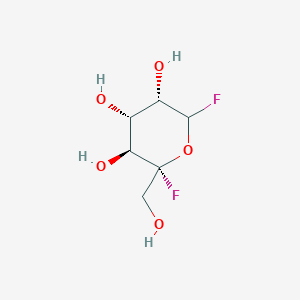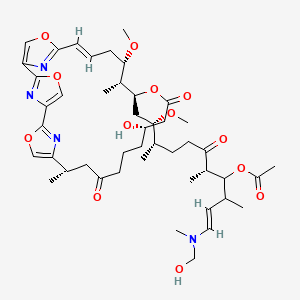
Ulapualide A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ulapualide A is a tris-oxazole macrolide compound isolated from the marine nudibranch Hexabranchus sanguineus. It is known for its complex structure and potent biological activities, particularly its ability to interact with actin, a protein that plays a crucial role in cell structure and movement .
準備方法
Synthetic Routes and Reaction Conditions
The total synthesis of Ulapualide A involves several key steps, including the formation of oxazole rings and macrolactamisation. The synthesis begins with the preparation of mono-oxazole carboxylic acid and mono-oxazole secondary alcohol, which are then esterified under Yamaguchi conditions. This ester is converted into an amino acid, followed by macrolactamisation using HATU to form the macrolactam intermediate. The third oxazole ring is introduced through cyclodehydration and subsequent oxidation .
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure and the need for precise stereochemical control. Current methods rely on laboratory-scale synthesis, and there is ongoing research to develop more efficient and scalable production techniques .
化学反応の分析
Types of Reactions
Ulapualide A undergoes various chemical reactions, including:
Oxidation: Conversion of oxazoline intermediates to oxazole rings using oxidizing agents like nickel peroxide.
Cyclodehydration: Formation of oxazoline rings from amino alcohols.
Esterification: Formation of esters from carboxylic acids and alcohols under Yamaguchi conditions.
Common Reagents and Conditions
Nickel Peroxide: Used for oxidation reactions.
Yamaguchi Reagent: Used for esterification.
HATU: Used for macrolactamisation.
Major Products
The major products formed from these reactions include various oxazole and oxazoline intermediates, leading to the final macrolide structure of this compound .
科学的研究の応用
Ulapualide A has several scientific research applications:
Chemistry: Used as a model compound for studying complex natural product synthesis and stereochemical control.
Biology: Investigated for its interactions with actin and its effects on cell structure and movement.
Medicine: Potential therapeutic applications due to its cytotoxic effects on cancer cells.
Industry: Research into its use as a bioactive compound in various industrial applications.
作用機序
Ulapualide A exerts its effects by binding to actin, a protein involved in maintaining cell structure and facilitating cell movement. This binding disrupts actin dynamics, leading to cytotoxic effects. The compound’s interaction with actin involves specific molecular targets and pathways, which are still under investigation .
類似化合物との比較
Similar Compounds
Halichondramide: Another macrolide with similar actin-binding properties.
Jaspamide: Known for its potent cytotoxic effects and actin interaction.
Uniqueness
Ulapualide A is unique due to its tris-oxazole structure, which is rare among natural products. Its specific mode of action and potent biological activities make it a valuable compound for scientific research and potential therapeutic applications .
特性
分子式 |
C46H66N4O13 |
|---|---|
分子量 |
883.0 g/mol |
IUPAC名 |
[(E,5S,9S,10S)-11-[(10S,16S,20S,21R,22S,24E)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-1-[hydroxymethyl(methyl)amino]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate |
InChI |
InChI=1S/C46H66N4O13/c1-27(16-17-38(55)30(4)44(62-32(6)52)28(2)18-19-50(7)26-51)40(58-9)22-41-31(5)39(57-8)14-11-15-42-47-36(24-59-42)45-49-37(25-61-45)46-48-35(23-60-46)29(3)20-33(53)12-10-13-34(54)21-43(56)63-41/h11,15,18-19,23-25,27-31,34,39-41,44,51,54H,10,12-14,16-17,20-22,26H2,1-9H3/b15-11+,19-18+/t27-,28?,29-,30+,31+,34-,39-,40-,41-,44?/m0/s1 |
InChIキー |
DIOFXPZEAVIPDB-NVVPSTEBSA-N |
異性体SMILES |
C[C@H]1CC(=O)CCC[C@@H](CC(=O)O[C@H]([C@@H]([C@H](C/C=C/C2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)C[C@@H]([C@@H](C)CCC(=O)[C@@H](C)C(C(C)/C=C/N(C)CO)OC(=O)C)OC)O |
正規SMILES |
CC1CC(=O)CCCC(CC(=O)OC(C(C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC1=CO4)OC)C)CC(C(C)CCC(=O)C(C)C(C(C)C=CN(C)CO)OC(=O)C)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



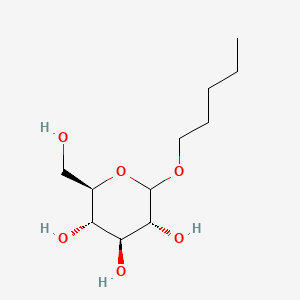
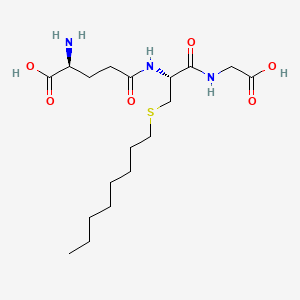
![2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}pyridin-3-olate](/img/structure/B10777725.png)
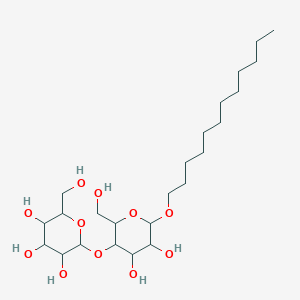
![1-[(1S)-Carboxy-2-(methylsulfinyl)ethyl]-(3R)-[(5S)-5-amino-5-carboxypentanamido]-(4R)-sulfanylazetidin-2-one](/img/structure/B10777733.png)
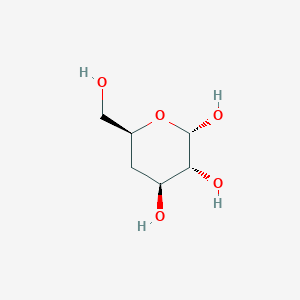
![N-[O-Phosphono-pyridoxyl]-isoleucine](/img/structure/B10777750.png)
![(2r)-2-[(1r)-1-{[(2s)-2-Carboxy-2-(4-Hydroxyphenyl)acetyl]amino}-1-Methoxy-2-Oxoethyl]-5-Methylidene-5,6-Dihydro-2h-1,3-Oxazine-4-Carboxylic Acid](/img/structure/B10777753.png)
